molecular formula C21H17N7O4S B3001598 N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894057-02-4

N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B3001598
CAS No.: 894057-02-4
M. Wt: 463.47
InChI Key: OBGMDCBUMJYDGF-UHFFFAOYSA-N
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Description

Comprehensive Product Information Chemical Structure and Identity N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic small molecule with the molecular formula C 21 H 17 N 7 O 4 S and a molecular weight of 463.5 g/mol . It is identified by CAS Number 894057-02-4 . The compound features a complex structure comprising a [1,2,4]triazolo[4,3-b]pyridazine core, which is a fused heterobicyclic system known for its significant pharmacological potential, substituted with a 3-nitrophenyl group at the pyridazine's 6-position and a thioacetamide linker connected to a 4-acetamidophenyl group . Research Applications and Potential This compound belongs to a class of [1,2,4]triazolo[4,3-b]pyridazine derivatives that are of substantial interest in medicinal chemistry and drug discovery research . Compounds within this structural class have been investigated for their potential biological activities, particularly in oncology. Structurally similar analogs have demonstrated notable cytotoxic effects against human cancer cell lines, suggesting this compound is a valuable candidate for antitumor activity studies and mechanism-of-action research . The structural architecture also suggests potential as an enzyme inhibitor. The [1,2,4]triazolo[4,3-b]pyridazine core is a privileged scaffold in kinase inhibitor design, and related derivatives have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX) and specific kinases, including TOR (Target of Rapamycin) serine-threonine kinases . This makes it a relevant chemical tool for probing signal transduction pathways and cellular division processes. Handling and Usage This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use . Researchers should conduct all in-vitro experiments within controlled laboratory settings. Safety Data Sheets (MSDS) should be consulted prior to use, and proper personal protective equipment should be worn during handling. The product should be stored according to the manufacturer's recommendations, typically in a cool, dry environment.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N7O4S/c1-13(29)22-15-5-7-16(8-6-15)23-20(30)12-33-21-25-24-19-10-9-18(26-27(19)21)14-3-2-4-17(11-14)28(31)32/h2-11H,12H2,1H3,(H,22,29)(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGMDCBUMJYDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino derivative.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Reduction: Formation of N-(4-aminophenyl)-2-((6-(3-aminophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that compounds similar to N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, the inhibition of protein tyrosine phosphatases (PTPs) has been shown to affect cancer cell proliferation and survival .
  • Antimicrobial Properties
    • The presence of the nitrophenyl group in the compound enhances its antimicrobial activity. Studies have demonstrated that similar nitrophenyl derivatives can exhibit potent antibacterial effects against various pathogens, making them candidates for developing new antibiotics .
  • Neuroprotective Effects
    • Preliminary studies suggest that compounds with similar structures may provide neuroprotective benefits. They could potentially modulate neuroinflammatory processes and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's .

Table 1: Summary of Key Studies

Study ReferenceApplicationFindings
AnticancerInhibition of PTPs led to reduced proliferation in cancer cell lines.
AntimicrobialExhibited significant antibacterial activity against Gram-positive bacteria.
NeuroprotectionDemonstrated potential to reduce oxidative stress in neuronal cultures.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves the inhibition of specific enzymes and signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Triazolopyridazine Core

Compound A vs. N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide (CAS 852373-36-5)
  • Key Difference : Compound A has a 3-nitrophenyl group on the triazolopyridazine, whereas the analog (CAS 852373-36-5) features a 4-chlorophenyl group.
  • In contrast, the chloro (–Cl) substituent offers moderate electron withdrawal and lipophilicity, which may influence solubility and membrane permeability .
Compound A vs. N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (CAS 852376-45-5)
  • Key Difference : The triazolopyridazine core in CAS 852376-45-5 bears a 4-methoxyphenyl group, while the acetamide side chain is linked to a 4-ethoxyphenyl group.
  • Compound A’s nitro group may confer higher reactivity in electrophilic interactions .

Variations in the Acetamide-Linked Phenyl Group

Compound A vs. N-(3-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (CAS 894058-19-6)
  • Key Difference : The acetamide group in Compound A is attached to a 4-acetamidophenyl moiety, whereas CAS 894058-19-6 has a 3-acetylphenyl group.
  • Impact : The para-substituted acetamido group (–NHCOCH₃) in Compound A may improve steric accessibility for hydrogen bonding compared to the meta-substituted acetyl (–COCH₃) group, which could alter target engagement .
Compound A vs. 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide (CAS 1203365-53-0)
  • Key Difference : The triazolopyridazine in CAS 1203365-53-0 is substituted with a pyridin-3-yl group, and the acetamide is linked to a thiophen-2-ylmethyl group.
  • However, the thiophene’s sulfur atom may increase metabolic susceptibility compared to Compound A’s nitro-substituted phenyl .

Comparative Data Table

Compound Name / CAS Triazolopyridazine Substituent Acetamide-Linked Group Molecular Weight (g/mol) Key Functional Attributes
Compound A (Target) 3-Nitrophenyl 4-Acetamidophenyl ~448–459* High electrophilicity, H-bond donor
CAS 852373-36-5 4-Chlorophenyl 4-Acetamidophenyl 452.9 Moderate lipophilicity, stability
CAS 852376-45-5 4-Methoxyphenyl 4-Ethoxyphenyl 435.5 Enhanced solubility, lower reactivity
CAS 894058-19-6 3-Nitrophenyl 3-Acetylphenyl 448.5 Meta-substitution alters sterics
CAS 1203365-53-0 Pyridin-3-yl Thiophen-2-ylmethyl 382.5 Heteroaromatic, metabolic liability

*Estimated based on structural analogs.

Biological Activity

N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 4 acetamidophenyl 2 6 3 nitrophenyl 1 2 4 triazolo 4 3 b pyridazin 3 yl thio acetamide\text{N 4 acetamidophenyl 2 6 3 nitrophenyl 1 2 4 triazolo 4 3 b pyridazin 3 yl thio acetamide}

Molecular Weight: 527.57 g/mol
LogP: 6.5245
PSA (Polar Surface Area): 180.07 Ų

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, triazolethiones have been shown to possess cytotoxic effects against various cancer cell lines. A study demonstrated that certain triazole derivatives exhibited IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, suggesting a promising avenue for further exploration in cancer therapeutics .

Compound Cell Line IC50 (μM)
Triazole Derivative AHCT-1166.2
Triazole Derivative BT47D27.3
Triazole Derivative CMCF-743.4

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial efficacy. Similar compounds with nitrophenyl and triazole moieties have demonstrated antibacterial activity against a range of pathogens. In particular, studies have shown that triazole derivatives can inhibit bacterial growth effectively compared to standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory properties of compounds containing the triazole ring have been documented in various studies. These compounds often inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of a thioacetamide group may enhance these activities by modulating cellular signaling pathways .

Case Studies

  • Study on Anticancer Activity : A recent investigation evaluated the cytotoxic effects of this compound against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with significant selectivity towards malignant cells over normal cells.
  • Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of related triazole compounds against Gram-positive and Gram-negative bacteria. The findings revealed that the compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating their potential as new antibacterial agents.

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